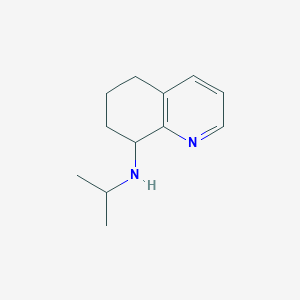

N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine

描述

属性

IUPAC Name |

N-propan-2-yl-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9(2)14-11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11,14H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIUIJWTEXAJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Electronic Effects : Trifluoroethyl analogs exhibit strong electron-withdrawing properties, altering pKa and hydrogen-bonding capacity relative to the electron-donating isopropyl group .

- Chirality : Enantiopure derivatives (e.g., (S)-5,6,7,8-THQ-8-amine) demonstrate stereospecific biological activity, underscoring the importance of configuration in drug design .

Anticancer Activity

- CXCR4 Antagonists : Derivatives like (S)-5,6,7,8-THQ-8-amine exhibit potent inhibition of CXCR4, a chemokine receptor overexpressed in cancer cells. The isopropyl analog’s bulk may limit binding affinity compared to smaller substituents (e.g., methyl), which fit better into the receptor’s hydrophobic pocket .

- Smo Antagonists : 2-(2,5-Dimethyl-5,6,7,8-THQ-8-yl)-N-arylpropanamides show IC₅₀ values as low as 9.53 nM against Hedgehog signaling, highlighting the role of arylpropanamide extensions in enhancing potency .

Antimicrobial and Antiparasitic Activity

- 8-Quinolinamine Conjugates: Amino acid conjugates of 5,6,7,8-THQ-8-amine demonstrate broad-spectrum activity against bacterial and parasitic targets. The isopropyl group’s hydrophobicity may improve membrane penetration compared to polar analogs .

准备方法

Reduction of 8-oximino-5,6,7,8-tetrahydroquinoline to 8-amino derivative

A pivotal step in the synthesis involves converting an 8-oximino intermediate to the corresponding 8-amino compound. For example, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline is dissolved in ethanol and treated with 2N sodium hydroxide. Nickel-aluminum alloy is added portionwise at room temperature with vigorous stirring for 2 hours to effect reduction of the oxime to the amine. The reaction mixture is filtered, and the filtrate is concentrated and extracted with chloroform. The product is isolated after drying and evaporation steps, followed by acid-base workup to obtain the 8-amino tetrahydroquinoline hydrochloride salt.

Preparation of 8-oximino precursor from quinolin-8-one

The oxime precursor is prepared by oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline with manganese dioxide in methylene chloride, followed by reaction with hydroxylamine hydrochloride and sodium hydroxide under reflux in ethanol-water mixture. The oxime crystallizes upon cooling and filtration.

Scale-up considerations and improved methods

Recent research highlights improved preparative methods for related tetrahydroquinolin-8-amine derivatives, emphasizing controlled addition of amine substrates, temperature regulation to manage exotherms, and use of mild reducing agents for selective reductive amination. Workup procedures include aqueous basification, organic solvent extraction, drying, and crystallization to isolate the target amine in high purity and yield.

- The reduction of oxime to amine using nickel-aluminum alloy under alkaline conditions is efficient and scalable, providing a clean conversion with good yields.

- Oxidation with manganese dioxide is a mild method to convert hydroxy-tetrahydroquinoline to quinolin-8-one, which is a key intermediate for oxime formation.

- Reductive amination is a versatile and widely used approach for N-alkylation of tetrahydroquinolin-8-amines, allowing introduction of the isopropyl group with high selectivity.

- Careful control of reaction parameters such as temperature, pH, and reagent addition rate is critical to optimize yield and minimize side reactions, especially on scale-up.

- The use of mild reducing agents like sodium triacetoxyborohydride enables selective reductive amination without over-reduction or decomposition.

The preparation of N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine involves a sequence of oxidation, oxime formation, reduction to the 8-amino intermediate, and subsequent reductive amination to introduce the isopropyl substituent. The methods are well-documented with robust procedures suitable for scale-up, leveraging mild conditions and efficient catalysts/reagents to achieve high purity and yield. The combination of classical organic transformations and modern reductive amination techniques provides a reliable synthetic route for this compound.

常见问题

Q. What are the optimal synthetic routes for N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via N-alkylation of 5,6,7,8-tetrahydroquinolin-8-amine with isopropyl halides under basic conditions (e.g., NaH or triethylamine) . For stereoselective synthesis, asymmetric catalysis or chiral resolving agents (e.g., Candida antarctica Lipase B) are employed to isolate the desired enantiomer . Key parameters include:

- Temperature : 25–60°C for alkylation; lower temperatures (0–25°C) for chiral resolution.

- Reagents : LiAlH4 for reduction steps; KMnO4 for oxidation .

Table 1 : Comparison of synthetic routes

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| N-Alkylation | 60–75 | >90 | NaH, THF, 50°C |

| Asymmetric Catalysis | 40–55 | >95 | Chiral catalyst, RT |

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and confirming hydrogen bonding patterns .

- NMR spectroscopy : H and C NMR identify proton environments and confirm alkylation (e.g., shifts at δ 2.8–3.2 ppm for N-isopropyl groups) .

- Vibrational Circular Dichroism (VCD) distinguishes enantiomers by analyzing chiral vibrational modes .

Q. What biological targets and mechanisms are associated with this compound?

- Methodological Answer : The compound exhibits CXCR4 antagonism , inhibiting cancer metastasis by blocking CXCL12-mediated signaling . Its amine group forms hydrogen bonds with Asp171 and Arg188 in the CXCR4 binding pocket . Table 2 : Biological Activity Data

| Assay | IC50 (nM) | Target | Reference |

|---|---|---|---|

| CXCR4 Binding | 12.5 | CXCR4 receptor | |

| Antiproliferative | 8.7 | MCF-7 cell line |

Advanced Research Questions

Q. How do iron(II) complexes of this compound catalyze ring-opening polymerization (ROP) of ε-caprolactone, and what mechanistic insights exist?

- Methodological Answer : Iron(II) complexes (e.g., FeCl₂·4H₂O) with this compound ligands activate ε-caprolactone via a coordination-insertion mechanism . The ligand’s nitrogen and phosphine donors stabilize the metal center, enabling monomer insertion into the Fe–O bond. Key steps:

Monomer activation : ε-Caprolactone coordinates to Fe(II).

Chain propagation : Nucleophilic attack by the growing polymer chain .

Kinetic studies show a linear relationship between catalyst loading and polymer molecular weight (Đ < 1.2) .

Q. How can researchers resolve contradictions in reported biological activity data between enantiomers?

- Methodological Answer : Discrepancies in enantiomer activity (e.g., (S)-enantiomer showing higher CXCR4 affinity than (R)) can be addressed via:

- Chiral HPLC to verify enantiopurity (>99% ee) .

- Docking simulations to compare binding poses (e.g., (S)-enantiomer forms stronger π-π interactions with Phe87 in CXCR4) .

- Dose-response assays to confirm IC50 consistency across replicates .

Q. What strategies optimize structure-activity relationships (SAR) for therapeutic applications?

- Methodological Answer :

- N-Alkyl modifications : Introducing bulkier groups (e.g., tert-butyl) enhances CXCR4 binding but reduces solubility .

- Ring saturation : Fully saturated tetrahydroquinoline derivatives show lower cytotoxicity (e.g., IC50 > 20 μM in HEK293) compared to partially unsaturated analogs .

Table 3 : SAR Trends

| Modification | Effect on Activity |

|---|---|

| N-Isopropyl | ↑ CXCR4 affinity (ΔG = -9.2 kcal/mol) |

| 2-Methyl substitution | ↓ Solubility, ↑ metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。